InChI=1S/C6H3FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H
. The Canonical SMILES representation is C1=C(C=NC=C1F)C#N
.
One primary method for synthesizing 2,6-dichloro-5-fluoronicotinonitrile involves using 5-fluoronicotinonitrile as a precursor. This method entails reacting 3-cyano-2-hydroxy-5-fluoropyridin-6-one (or its tautomers and salts) with phosphorus trichloride and chlorine gas in a suitable solvent and with a basic catalyst at temperatures ranging from 30-300°C. [] The resulting hydrolyzate is then further processed to obtain the desired 2,6-dichloro-5-fluoronicotinonitrile. []
The primary application of 5-fluoronicotinonitrile, as identified in the provided papers, is its role as an intermediate in the synthesis of 2,6-dichloro-5-fluoronicotinonitrile. [] This compound serves as a precursor for various pharmaceutical and agrochemical compounds, highlighting the indirect significance of 5-fluoronicotinonitrile in these fields. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6